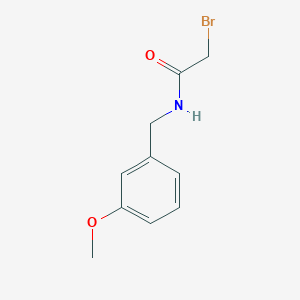

2-Bromo-n-(3-methoxybenzyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-n-(3-methoxybenzyl)acetamide, or 2-Br-nMBA, is an organic compound that has a wide range of applications in the scientific research field. It is a white, crystalline solid that has a melting point of 115-116°C and a boiling point of 246-247°C. 2-Br-nMBA has been used in a variety of laboratory experiments and is known for its stability and solubility in both organic solvents and aqueous solutions. This compound has been used in various fields, such as biochemistry, organic synthesis, and medicinal chemistry.

Scientific Research Applications

Synthetic Chemistry and Pharmaceutical Applications

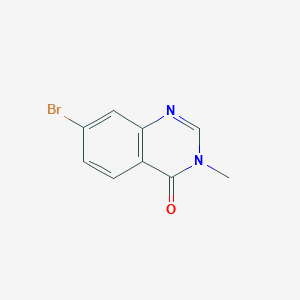

- Synthesis of N-Alkylacetamides and Carbamates : The acetamide moiety in compounds like 2-Bromo-n-(3-methoxybenzyl)acetamide is crucial in natural and pharmaceutical products. Novel reagents like p-methoxybenzyl N-acetylcarbamate potassium salt show promise in synthesizing N-alkylacetamides and carbamates, important for pharmaceutical research (Sakai et al., 2022).

Natural Product Derivatives and Antioxidant Properties

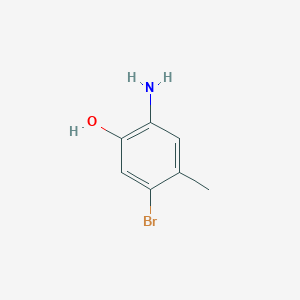

- Nitrogen-Containing Bromophenols : Nitrogen-containing bromophenols derived from marine algae, which share structural similarities with 2-Bromo-n-(3-methoxybenzyl)acetamide, exhibit potent antioxidant activities. Such compounds could have applications in food or pharmaceutical industries as natural antioxidants (Li et al., 2012).

Photodynamic Therapy for Cancer

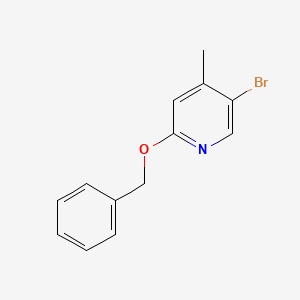

- Photoreactive Compounds for Cancer Treatment : Compounds structurally related to 2-Bromo-n-(3-methoxybenzyl)acetamide, like benzyl acetamide derivatives, are studied for their photoreactivity. Such research can contribute to the development of therapies for conditions like cancer, specifically in photodynamic therapy (Katritzky et al., 2003).

Antioxidant and Radical Scavenging Activities

- Evaluation of Radical Scavenging Activity : Studies on bromophenol derivatives, similar to 2-Bromo-n-(3-methoxybenzyl)acetamide, highlight their potential in scavenging free radicals. This suggests possible applications in developing natural antioxidants for use in various industries (Li et al., 2011).

Teaching and Educational Use in Organic Chemistry

- Organic Chemistry Laboratory Experiment : The reductive amination process involving compounds like N-(2-hydroxy-3-methoxybenzyl)-N-p-tolylacetamide, related to 2-Bromo-n-(3-methoxybenzyl)acetamide, serves as a valuable teaching tool in organic chemistry labs. It demonstrates key chemical reactions in a straightforward manner (Touchette, 2006).

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 2-Bromo-n-(3-methoxybenzyl)acetamide are currently unknown . Once the targets of this compound are identified, it will be possible to determine which biochemical pathways are affected.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and the specific characteristics of the biological system in which the compound is present.

properties

IUPAC Name |

2-bromo-N-[(3-methoxyphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-14-9-4-2-3-8(5-9)7-12-10(13)6-11/h2-5H,6-7H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVKIBUNXBLOJPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-n-(3-methoxybenzyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.